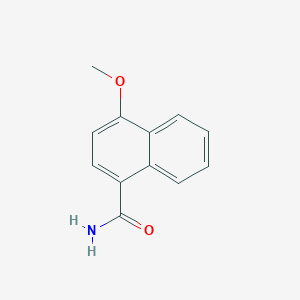
4-Methoxynaphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxynaphthalene-1-carboxamide is an organic compound belonging to the class of naphthalene derivatives It is characterized by a methoxy group (-OCH₃) attached to the fourth position of the naphthalene ring and a carboxamide group (-CONH₂) at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxynaphthalene-1-carboxamide typically involves the amidation of 4-methoxynaphthalene-1-carboxylic acid. This can be achieved through several methods:
Activation of Carboxylic Acid: The carboxylic acid can be activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride, which then reacts with ammonia or an amine to yield the carboxamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxynaphthalene-1-carboxamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-Methoxynaphthalene-1-carboxylic acid: The precursor to 4-Methoxynaphthalene-1-carboxamide.
Naphthalene-1-carboxamide: Lacks the methoxy group, leading to different chemical and biological properties.
4-Methoxynaphthalene-1-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness: this compound is unique due to the presence of both the methoxy and carboxamide groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
112750-56-8 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
4-methoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H2,13,14) |
InChI-Schlüssel |
XTOKOUSVALEYKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


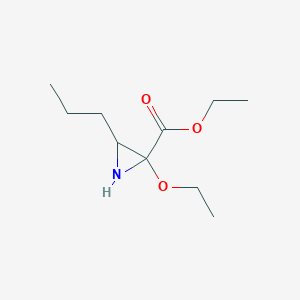
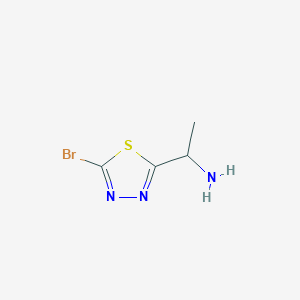
![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)
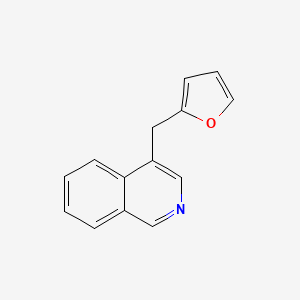

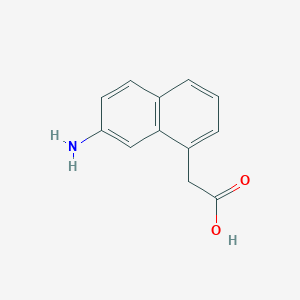
![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)





![2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11896201.png)

